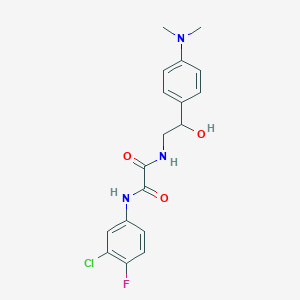

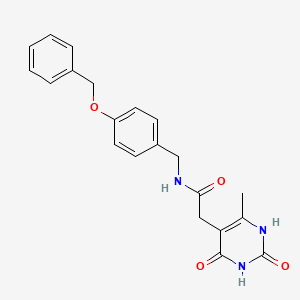

![molecular formula C23H23N3O3S2 B2643821 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 877653-56-0](/img/structure/B2643821.png)

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide” is a thieno[2,3-d]pyrimidine derivative . Thieno[2,3-d]pyrimidines are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

Synthesis Analysis

Thieno[2,3-d]pyrimidine derivatives have been synthesized as anti-PI3K agents, maintaining the common pharmacophoric features of several potent PI3K inhibitors . Their antiproliferative activity on NCI 60 cell lines, as well as their enzymatic activity against PI3K isoforms, were evaluated . The synthetic procedures for the target compounds are illustrated in various schemes .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a thieno[2,3-d]pyrimidine core and various substituents. The morpholino group at the C-2 position of the pyrimidine is located in a hydrophobic cavity, which is surrounded by some acidic amino acids .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reaction did not stop after the nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety from the intermediate .

Scientific Research Applications

Antifungal Applications

One of the notable applications of compounds similar to 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is in antifungal treatments. A study highlighted the synthesis and effectiveness of various dimethylpyrimidin-derivatives against fungi like Aspergillus terreus and Aspergillus niger. These compounds showed potential as antifungal agents (Jafar et al., 2017).

Anticonvulsant Applications

Another important application is in the realm of anticonvulsant medications. A study discussed the synthesis of thioacetamide derivatives of 4,6-dimethyl-2thiopyrimidine, which exhibited moderate anticonvulsant activity. These compounds were assessed for their efficacy in pentylenetetrazole-induced seizures in rats, showing promising results (Severina et al., 2020).

Anti-Inflammatory and Analgesic Agents

Compounds derived from similar chemical structures have been synthesized and evaluated for their anti-inflammatory and analgesic properties. This includes derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown significant inhibitory activity and potential as COX-2 inhibitors, with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Radioligand Imaging Applications

A related compound, part of the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, has been used in radioligand imaging for the translocator protein (18 kDa) using positron emission tomography. This involves the synthesis of derivatives with a fluorine atom for labeling and in vivo imaging, showing significant potential in radiopharmaceutical applications (Dollé et al., 2008).

Antimicrobial Applications

Similar compounds have also been synthesized for antimicrobial purposes. A study synthesized a series of pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Insecticidal Activity

The insecticidal activity of pyridine derivatives, including compounds structurally related to this compound, was also studied. These compounds showed potent aphidicidal activities, with one compound demonstrating significantly higher activity than conventional insecticides (Bakhite et al., 2014).

Antitumor Activity

In the field of oncology, derivatives of 6-phenyl-thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. The majority of these newly synthesized compounds displayed potent anticancer activity against various human cancer cell lines, comparable to the standard drug doxorubicin (Hafez & El-Gazzar, 2017).

Mechanism of Action

Future Directions

Thieno[2,3-d]pyrimidines and other N-heterocycles are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research could focus on optimizing this compound to serve as a new chemical entity for discovering new anticancer agents .

properties

IUPAC Name |

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S2/c1-14-9-15(2)11-17(10-14)26-22(28)21-19(7-8-30-21)25-23(26)31-13-20(27)24-16-5-4-6-18(12-16)29-3/h4-6,9-12H,7-8,13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIPXBGDVLCCAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

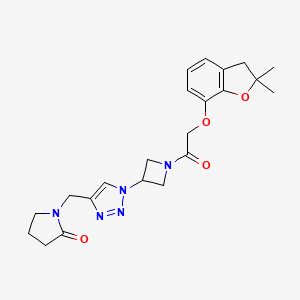

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)

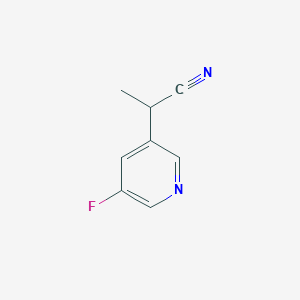

![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)

![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2643755.png)

![5-bromo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2643759.png)

![(2-Chlorophenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2643761.png)